Proxibarbal

Description

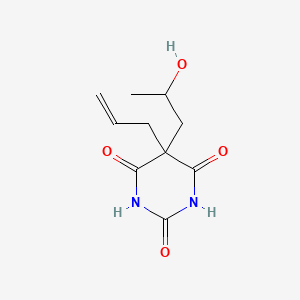

Structure

2D Structure

3D Structure

Properties

CAS No. |

2537-29-3 |

|---|---|

Molecular Formula |

C10H14N2O4 |

Molecular Weight |

226.23 g/mol |

IUPAC Name |

5-(2-hydroxypropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C10H14N2O4/c1-3-4-10(5-6(2)13)7(14)11-9(16)12-8(10)15/h3,6,13H,1,4-5H2,2H3,(H2,11,12,14,15,16) |

InChI Key |

VNLMRPAWAMPLNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1(C(=O)NC(=O)NC1=O)CC=C)O |

Appearance |

Solid powder |

Other CAS No. |

42013-22-9 42013-34-3 2537-29-3 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Axeen Centralagol Ipronal proxibarbal proxybarbital Vasalgin |

Origin of Product |

United States |

Foundational & Exploratory

Proxibarbal synthesis pathway and chemical properties

An In-depth Technical Guide to the Synthesis and Chemical Properties of Proxibarbal

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis pathway and chemical properties of this compound, a barbiturate derivative. The information is intended to support research, development, and analytical activities related to this compound.

Introduction

This compound, with the IUPAC name 5-(2-hydroxypropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione, is a barbiturate derivative that has been investigated for its anti-anxiety and migraine treatment properties.[1][2] Unlike many other barbiturates, it is reported to have minimal hypnotic effects.[2] this compound was previously approved for use in France but was later withdrawn due to the risk of inducing immunoallergic thrombocytopenia.[3][4] Understanding its synthesis and chemical characteristics is crucial for the study of its pharmacological profile and for the development of related compounds.

Synthesis Pathway

The synthesis of this compound, a 5,5-disubstituted barbituric acid, generally follows the well-established condensation reaction between a appropriately substituted diethyl malonate and urea. This reaction is a classic method for forming the pyrimidine-2,4,6-trione core structure of barbiturates.

The key starting materials for the synthesis of this compound are diethyl allyl(2-hydroxypropyl)malonate and urea. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which acts as a catalyst by deprotonating the urea, making it a more potent nucleophile. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Scheme:

-

Preparation of Diethyl Allyl(2-hydroxypropyl)malonate: This intermediate can be synthesized through sequential alkylation of diethyl malonate. First, diethyl malonate is reacted with allyl bromide to introduce the allyl group at the C-5 position. Subsequently, the resulting diethyl allylmalonate is reacted with 2-chloropropanol or a similar electrophile to introduce the 2-hydroxypropyl group.

-

Condensation with Urea: The synthesized diethyl allyl(2-hydroxypropyl)malonate is then condensed with urea in the presence of sodium ethoxide. The reaction mixture is heated, leading to the formation of the six-membered heterocyclic ring of this compound and the elimination of two molecules of ethanol.

A diagram illustrating the synthesis pathway is provided below.

Caption: Synthesis pathway of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in biological systems and for the design of analytical methods.

| Property | Value | Source |

| IUPAC Name | 5-(2-hydroxypropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione | [3] |

| CAS Registry Number | 2537-29-3 | [3][5] |

| Molecular Formula | C10H14N2O4 | [3][5] |

| Molecular Weight | 226.23 g/mol | [3][5] |

| Melting Point | 157-158 °C | [5] |

| 166.5-168.5 °C | ||

| Density | 1.2754 g/cm³ | [5] |

| Water Solubility | Moderately soluble; 23.5 mg/mL | [4] |

| logP (Octanol-Water Partition Coefficient) | -0.13, -0.16, 0.2 | [3][4] |

| pKa (Strongest Acidic) | 7.18 | [4] |

| pKa (Strongest Basic) | -2.5 | [4] |

Experimental Protocols

General Synthesis of 5,5-Disubstituted Barbituric Acids

-

Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with sodium metal and anhydrous ethanol to prepare sodium ethoxide in situ.

-

Addition of Reagents: A solution of the appropriately substituted diethyl malonate in anhydrous ethanol is added dropwise to the sodium ethoxide solution. This is followed by the dropwise addition of a solution of urea in warm anhydrous ethanol.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the barbituric acid derivative. The crude product is then collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water or benzene/ethanol).

Characterization by High-Performance Liquid Chromatography (HPLC)

HPLC is a common and reliable method for the analysis of barbiturates.[6]

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, and an isocratic or gradient pump.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact composition depends on the specific barbiturate and the column used.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol). Working standards are prepared by diluting the stock solution with the mobile phase.

-

Chromatographic Conditions:

-

Column: C18, 5 µm particle size, 4.6 x 250 mm.

-

Mobile Phase: Acetonitrile:Water (e.g., 40:60 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV-Vis spectroscopy, typically in the range of 210-240 nm for barbiturates.

-

Injection Volume: 20 µL.

-

-

Analysis: The retention time and peak area of the this compound standard are used to identify and quantify the compound in unknown samples.

The following diagram illustrates a general workflow for the chemical analysis of a synthesized compound like this compound.

Caption: General workflow for compound analysis.

References

The Core Mechanism of Proxibarbal on GABA-A Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Proxibarbal, a barbiturate derivative, was withdrawn from the market due to the risk of inducing immunoallergic thrombocytopenia[1][2][3][4]. This document is intended for research and informational purposes only and does not constitute medical advice.

Introduction

This compound is a derivative of barbituric acid, historically used for its anxiolytic properties and in the treatment of migraines[1][2][5]. Like other barbiturates, its primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system[6][7]. This guide provides a detailed technical overview of the interaction between this compound and GABA-A receptors, including its signaling pathway, relevant (though limited) quantitative data for related compounds, and the experimental protocols used to elucidate these mechanisms.

Mechanism of Action: Positive Allosteric Modulation

This compound, as a barbiturate, enhances the effect of GABA on the GABA-A receptor. It does not bind to the same site as GABA (the orthosteric site) but to a distinct allosteric site on the receptor complex[7]. This binding event induces a conformational change in the receptor that increases the duration of the chloride (Cl-) channel opening when GABA is bound[8]. The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus leading to neuronal inhibition and the sedative and anxiolytic effects associated with barbiturates. At higher concentrations, barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA[9].

Signaling Pathway

The following diagram illustrates the signaling pathway of GABA-A receptor activation and its modulation by this compound.

Caption: GABA-A receptor signaling pathway modulated by this compound.

Quantitative Data

| Compound | Receptor Subtype | Parameter | Value | Reference |

| Phenobarbital | Rat Brain | EC50 (GABA potentiation) | 144 µM | [9] |

| Pentobarbital | Rat Brain | EC50 (GABA potentiation) | 41 µM | [9] |

| Pentobarbital | Human α6β2γ2s | Affinity (Direct Action) | 58 µM | [10] |

| Pentobarbital | Human α2β2γ2s | Affinity (Direct Action) | 139 µM | [10] |

| Pentobarbital | Human α5β2γ2s | Affinity (Direct Action) | 528 µM | [10] |

Experimental Protocols

The mechanism of action of barbiturates on GABA-A receptors is typically investigated using a combination of radioligand binding assays and electrophysiological techniques.

Radioligand Binding Assay

This technique is used to determine the binding affinity of a compound to a specific receptor site. For barbiturates, a competition binding assay is often employed.

Objective: To determine the binding affinity (Ki) of this compound for the barbiturate binding site on the GABA-A receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex) in a suitable buffer (e.g., 50 mM Tris-HCl).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the pellets multiple times by resuspension and centrifugation to remove endogenous GABA and other interfering substances[11].

-

Resuspend the final pellet in the assay buffer to a specific protein concentration.

-

-

Binding Assay:

-

Incubate the membrane preparation with a radiolabeled ligand known to bind to the barbiturate site (e.g., [35S]TBPS) at various concentrations of unlabeled this compound.

-

Incubate at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

-

Data Analysis:

-

Quantify the radioactivity on the filters using liquid scintillation counting.

-

Plot the percentage of specific binding of the radioligand against the concentration of this compound.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Determine the Ki value using the Cheng-Prusoff equation, which takes into account the affinity of the radioligand for the receptor.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the ion flow across the cell membrane in response to receptor activation, allowing for the characterization of a drug's functional effect (e.g., potentiation of GABA-evoked currents).

Objective: To determine the efficacy (EC50) and potentiation of GABA-evoked currents by this compound on GABA-A receptors expressed in a heterologous system (e.g., Xenopus oocytes).

Methodology:

-

Receptor Expression:

-

Inject cRNA encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) into Xenopus laevis oocytes.

-

Incubate the oocytes for 2-7 days to allow for receptor expression on the cell surface.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber and perfuse with a recording solution (e.g., Ringer's solution).

-

Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

-

Drug Application and Data Acquisition:

-

Apply GABA at a low concentration (e.g., EC10-EC20) to elicit a baseline current.

-

Co-apply the same concentration of GABA with varying concentrations of this compound.

-

Record the potentiation of the GABA-evoked current at each this compound concentration.

-

To measure direct activation, apply this compound in the absence of GABA.

-

-

Data Analysis:

-

Measure the peak amplitude of the currents.

-

Plot the percentage potentiation or direct activation against the concentration of this compound.

-

Fit the data to a concentration-response curve to determine the EC50 and maximum potentiation/activation.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing the interaction of a compound like this compound with GABA-A receptors.

Caption: A typical experimental workflow for characterizing a GABA-A receptor modulator.

Conclusion

This compound exerts its effects on the central nervous system through positive allosteric modulation of the GABA-A receptor, a mechanism it shares with other barbiturates. By binding to a distinct allosteric site, it enhances the inhibitory action of GABA by prolonging the opening of the receptor's chloride channel. While specific quantitative data for this compound remain elusive due to its clinical withdrawal, the established pharmacology of related barbiturates provides a solid framework for understanding its molecular interactions. The experimental protocols outlined in this guide represent the standard methodologies employed to characterize such interactions, offering a roadmap for future research on novel GABA-A receptor modulators.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C10H14N2O4 | CID 17336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [Peripheral thrombopenia secondary to this compound therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Immuno-allergic thrombopenia caused by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. GABAA receptor - Wikipedia [en.wikipedia.org]

- 7. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Preclinical Profile of Proxibarbal: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proxibarbal, a barbiturate derivative, was historically marketed for the treatment of migraines.[1] Despite its therapeutic application, it was withdrawn from the market due to concerns regarding immunoallergic thrombocytopenia.[1] This technical guide provides a comprehensive overview of the available preclinical pharmacological data for this compound. It is important to note that publicly accessible, in-depth preclinical studies on this compound are limited. Consequently, this document synthesizes the available specific data for this compound with the broader understanding of the pharmacology of the barbiturate class to offer a likely profile. This guide aims to be a valuable resource for researchers and professionals in drug development by clearly outlining what is known and highlighting the existing knowledge gaps.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound has been partially characterized in preclinical models, with a key study conducted in rats. The data underscores its hydrophilic nature and rapid elimination.

Quantitative Pharmacokinetic Parameters in Rats

| Parameter | Value | Species | Method |

| Elimination Half-life | 51 minutes | Rat | Intravenous injection of radiolabelled this compound followed by thin-layer chromatography of blood samples.[2] |

Metabolism and Elimination:

Preclinical data indicates that this compound's high hydrophilicity dictates its elimination pathway.[2] Unlike many lipophilic barbiturates that undergo significant hepatic metabolism, this compound is primarily cleared through renal excretion.[2] Hepatic oxidation and tissue distribution play a minor role in its disposition.[2]

An interesting metabolic feature of this compound is its tautomeric relationship with valofan.[2] In solution, these two molecules rapidly interconvert.[3] However, in vivo studies in rats suggest that once equilibrium is established, this interconversion does not significantly influence the elimination rate of this compound.[2]

Experimental Protocol: Pharmacokinetic Study in Rats

The primary preclinical pharmacokinetic data for this compound was obtained through a study with the following methodology:

-

Animal Model: Rats[2]

-

Drug Administration: Injection of radiolabelled this compound.[2]

-

Sample Collection: Blood samples were collected at various time points.[2]

-

Analytical Method: Thin-layer chromatography was employed to analyze the concentration of this compound in the blood samples.[2]

Pharmacodynamics

While specific preclinical pharmacodynamic studies on this compound are scarce, its classification as a barbiturate provides a strong indication of its mechanism of action. It has been noted to possess anti-anxiety properties with minimal hypnotic effects, distinguishing it from many other barbiturates.[3]

Mechanism of Action: GABAergic Pathway Modulation

Barbiturates, as a class, exert their primary effects on the central nervous system by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor.[4][5] This receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability.

The proposed mechanism for this compound, in line with other barbiturates, involves binding to a specific site on the GABA-A receptor, distinct from the GABA binding site. This allosteric binding potentiates the effect of GABA, increasing the duration of chloride channel opening. At higher concentrations, barbiturates can also directly activate the GABA-A receptor, further depressing neuronal activity.[5]

Toxicology

There is a significant lack of publicly available preclinical toxicology data for this compound. The primary safety concern that led to its withdrawal from the French market was the risk of inducing immunoallergic thrombocytopenia in humans.[1] Comprehensive animal studies on acute, sub-chronic, and chronic toxicity, as well as carcinogenicity and reproductive toxicity, are not readily accessible.

Conclusion

The preclinical pharmacological profile of this compound remains partially elucidated. The available data in rats points to a hydrophilic compound with a short elimination half-life, primarily cleared by the kidneys. Its pharmacodynamic effects are presumed to be mediated through the potentiation of GABA-A receptors, consistent with its classification as a barbiturate, and it has been reported to have a more pronounced anxiolytic effect over hypnotic actions. The significant gap in the preclinical toxicology data, coupled with the clinical findings of immunoallergic thrombocytopenia, underscores the need for caution and further investigation should there be any renewed interest in this chemical scaffold. This guide highlights the necessity for comprehensive preclinical evaluation in drug development to fully characterize the safety and efficacy of a compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. [Development of this compound blood levels. The role of various elimination processes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proxibarbital - Wikipedia [en.wikipedia.org]

- 4. Phenobarbital pharmacokinetics in rat as a function of age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Historical Development and Discovery of Proxibarbal: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proxibarbal, a barbiturate derivative synthesized in the mid-20th century, represents a case study in the historical trajectory of sedative and anxiolytic drug development. Initially explored for its therapeutic potential in anxiety and migraine management, its clinical use was ultimately curtailed due to significant safety concerns. This technical guide provides a comprehensive overview of the historical development, discovery, and core scientific attributes of this compound. The document details its synthesis, physicochemical properties, and pharmacological profile, including its mechanism of action at the GABA-A receptor. Quantitative data are presented in structured tables for clarity. Furthermore, this whitepaper outlines the experimental context of its development and the clinical findings that led to its withdrawal from the market, specifically the induction of immunoallergic thrombocytopenia. Diagrams illustrating key pathways and processes are provided to facilitate a deeper understanding of this historical pharmaceutical compound.

Introduction

The mid-20th century was a fertile period for the discovery and development of central nervous system (CNS) depressants, with barbiturates playing a prominent role in the therapeutic landscape. This compound (Ipronal), chemically known as 5-allyl-5-(β-hydroxypropyl)barbituric acid, emerged from this era of pharmaceutical innovation. Synthesized in 1956, it was investigated for its anxiolytic and anti-migraine properties, distinguishing itself from other barbiturates by exhibiting minimal hypnotic effects.[1] Despite its initial promise, the clinical journey of this compound was cut short due to the emergence of a severe adverse effect: immunoallergic thrombocytopenia.[2][3][4] This led to its withdrawal from the French market, the primary region of its use.[2][4] This whitepaper serves as a technical guide, collating the available scientific and historical data on this compound for an audience of researchers, scientists, and drug development professionals.

Historical Development and Discovery

The discovery of this compound is situated within the broader historical context of barbiturate synthesis, which began with Adolf von Baeyer's synthesis of barbituric acid in 1864. The first therapeutically active barbiturate, barbital, was synthesized in 1903, marking the beginning of a century of barbiturate use in medicine for sedation, hypnosis, and seizure control.

This compound was first synthesized in 1956 by Bobranski and his colleagues, as documented in the Polish chemistry journal Roczniki Chemii. While the detailed experimental protocol from this original publication is not readily accessible in contemporary digital archives, the synthesis of 5-substituted barbituric acids generally follows a well-established chemical pathway.

General Synthesis Pathway

The synthesis of barbituric acid derivatives typically involves the condensation of a disubstituted malonic ester with urea in the presence of a strong base, such as sodium ethoxide. For this compound, this would involve the synthesis of diethyl 2-allyl-2-(2-hydroxypropyl)malonate, followed by its reaction with urea.

Below is a logical workflow representing the probable synthesis route for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is primarily derived from computational models and public chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₄ | PubChem[5] |

| Molecular Weight | 226.23 g/mol | PubChem[5] |

| IUPAC Name | 5-(2-hydroxypropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione | PubChem[5] |

| CAS Number | 2537-29-3 | PubChem[5] |

| XLogP3 | 0.2 | PubChem[5] |

| Hydrogen Bond Donor Count | 3 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[5] |

| Rotatable Bond Count | 4 | PubChem[5] |

Pharmacology

Mechanism of Action

As a member of the barbiturate class, this compound exerts its effects as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. The binding of this compound to the GABA-A receptor potentiates the effect of the endogenous neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus resulting in CNS depression. A key distinction for barbiturates is that they increase the duration of the chloride channel opening, in contrast to benzodiazepines which increase the frequency of opening. At higher concentrations, barbiturates can also directly activate the GABA-A receptor, contributing to their higher risk of toxicity compared to benzodiazepines.

Pharmacokinetics

Detailed human pharmacokinetic data for this compound is scarce in the available literature. However, a study conducted in rats provides some insights into its disposition.

| Parameter | Value | Species | Source |

| Half-life (t½) | 51 minutes | Rat | PubMed[6][7] |

| Elimination | Primarily renal | Rat | PubMed[6][7] |

The short half-life and renal elimination in rats are noteworthy. The high hydrophilicity of this compound limits tubular reabsorption, facilitating its excretion through the kidneys.[6][7] It is important to note that these are preclinical data, and direct extrapolation to humans should be done with caution.

Pharmacodynamics

Quantitative pharmacodynamic data for this compound, such as effective doses for its anxiolytic and anti-migraine effects, are not well-documented in modern databases. Its primary pharmacodynamic effect is CNS depression, which is a hallmark of the barbiturate class.[3]

Experimental Protocols

In Vitro Assessment of GABA-A Receptor Modulation

-

Objective: To determine the effect of this compound on GABA-A receptor function.

-

Methodology:

-

Cell Culture: Use of primary neuronal cultures or cell lines expressing GABA-A receptors.

-

Electrophysiology: Whole-cell patch-clamp recordings to measure chloride currents in response to GABA application, both in the presence and absence of varying concentrations of this compound.

-

Data Analysis: Measurement of the potentiation of the GABA-induced current by this compound, determination of EC₅₀ values.

-

In Vivo Assessment of Anxiolytic Activity

-

Objective: To evaluate the anxiety-reducing effects of this compound in animal models.

-

Methodology:

-

Animal Model: Use of standard rodent models of anxiety, such as the elevated plus maze or the light-dark box test.

-

Drug Administration: Administration of this compound at various doses via an appropriate route (e.g., intraperitoneal injection).

-

Behavioral Assessment: Quantification of anxiety-related behaviors (e.g., time spent in the open arms of the elevated plus maze).

-

Data Analysis: Comparison of the behavioral parameters between this compound-treated and vehicle-treated control groups.

-

Clinical Use and Withdrawal

This compound was approved for clinical use in France for the treatment of migraines.[2][4] However, post-marketing surveillance and clinical observations revealed a significant and life-threatening adverse effect: immunoallergic thrombocytopenia.

Immunoallergic Thrombocytopenia

Conclusion

This compound serves as an important historical example in the field of drug development. Its story highlights the evolution of pharmacological understanding and the increasing stringency of safety standards over time. While its therapeutic potential in anxiety and migraine was recognized, the severe and unpredictable nature of immunoallergic thrombocytopenia rendered it unsuitable for clinical use. For contemporary researchers, the case of this compound underscores the critical importance of comprehensive toxicological and immunological profiling in the early stages of drug development. The study of such withdrawn compounds provides valuable lessons that continue to inform and improve the safety and efficacy of modern pharmaceuticals.

References

- 1. mdpi.com [mdpi.com]

- 2. altmeyers.org [altmeyers.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Treatment of drug-induced immune thrombocytopenias | Haematologica [haematologica.org]

- 6. Drug-induced thrombocytopenia: pathogenesis, evaluation, and management - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Development of this compound blood levels. The role of various elimination processes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. DRUG-INDUCED IMMUNE THROMBOCYTOPENIA: PATHOGENESIS, DIAGNOSIS AND MANAGEMENT - PMC [pmc.ncbi.nlm.nih.gov]

In-depth review of Proxibarbal's sedative and anxiolytic effects

An in-depth analysis of the sedative and anxiolytic properties of Proxibarbal, a barbiturate derivative, is hampered by the compound's limited clinical use and subsequent withdrawal from the market.[1] this compound, also known as Proxibarbital or Ipronal, was synthesized in 1956 and has been used to treat anxiety and migraines.[2][3] However, it was withdrawn from the French market due to the risk of immunoallergic thrombocytopenia, curtailing extensive research into its specific pharmacological profile.[1]

This technical guide provides a review of this compound's expected effects based on its classification as a barbiturate. The information presented herein is largely extrapolated from studies on other well-known barbiturates, such as phenobarbital, due to the scarcity of specific quantitative data and detailed experimental protocols for this compound itself.

Pharmacological Profile of this compound

This compound is a derivative of barbituric acid, a class of drugs known for their central nervous system (CNS) depressant effects.[4][5] These effects range from mild sedation to general anesthesia.[5] While this compound was noted for its anti-anxiety properties with minimal hypnotic action, a characteristic that distinguishes it from many other barbiturates, its core mechanism is presumed to align with that of its parent class.[3]

Table 1: General Characteristics of this compound

| Property | Description | Source(s) |

| Chemical Name | (RS)-5-allyl-5-(2-hydroxypropyl)pyrimidine-2,4,6(1H,3H,5H)-trione | [3] |

| Molecular Formula | C10H14N2O4 | [1] |

| Molecular Weight | 226.232 g/mol | [1][3] |

| Drug Class | Barbiturate, Sedative-Hypnotic | [6][7] |

| Primary Indications | Anti-anxiety, Migraine Treatment | [2][3] |

| Status | Withdrawn from market | [1] |

Mechanism of Action: GABA-A Receptor Modulation

The primary mechanism of action for barbiturates involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[8] The GABA-A receptor is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions (Cl-) into the neuron.[9] This influx leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential and thus producing a generalized CNS depressant effect.

Unlike benzodiazepines, which increase the frequency of the chloride channel opening, barbiturates increase the duration of the channel opening.[4] This distinction is critical as it contributes to the lower therapeutic index of barbiturates and their higher risk of overdose and respiratory depression.[4][5] The binding site for barbiturates on the GABA-A receptor is distinct from the sites for both GABA and benzodiazepines.[9]

Caption: Mechanism of Action of this compound at the GABA-A Receptor.

Quantitative Data

Table 2: Representative Pharmacological Data (Phenobarbital as Comparator)

| Parameter | Value (Phenobarbital) | Description |

| Bioavailability | ~90% (Oral) | The proportion of the drug that enters circulation when introduced into the body and is able to have an active effect. |

| Protein Binding | 20 to 45% | The degree to which the drug binds to proteins within the blood. |

| Metabolism | Hepatic (CYP2C9, 2C19, 2E1) | The process of chemical modification of the drug by the liver. |

| Elimination Half-Life | 53 to 118 hours | The time it takes for the concentration of the drug in the body to be reduced by half. |

| Excretion | Renal (20-30% unchanged) | The process by which the drug and its metabolites are removed from the body. |

Note: This data is for phenobarbital and should not be directly attributed to this compound.

Experimental Protocols

Standard preclinical assays are used to determine the sedative and anxiolytic potential of compounds. The following are detailed methodologies for key experiments that would have been used to characterize a compound like this compound.

Protocol 1: Assessment of Anxiolytic Effects via Elevated Plus Maze (EPM)

This model is based on the natural aversion of rodents to open and elevated spaces and their innate tendency to explore novel environments. Anxiolytic compounds increase the proportion of time spent and entries made into the open arms.

-

Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms of equal size.

-

Subjects: Male Wistar rats are commonly used.

-

Procedure:

-

Animals are habituated to the testing room for at least 1 hour before the experiment.

-

Subjects are administered this compound (or vehicle control) via intraperitoneal (IP) injection at varying doses (e.g., 5, 10, 20 mg/kg).

-

After a set pre-treatment period (e.g., 30 minutes), each rat is placed at the center of the maze, facing an open arm.

-

The animal is allowed to explore the maze for a 5-minute session.

-

An overhead camera records the session for later analysis.

-

-

Primary Endpoints:

-

Percentage of time spent in the open arms.

-

Percentage of entries into the open arms.

-

Total number of arm entries (a measure of general locomotor activity).

-

-

Expected Outcome: An anxiolytic effect is demonstrated by a significant increase in the time spent and entries into the open arms compared to the vehicle control group, without a significant change in total arm entries.[1][2]

Protocol 2: Assessment of Sedative Effects via Loss of Righting Reflex (LRR)

This is a common method to assess the hypnotic/sedative effects of a drug in rodents. The inability of an animal to right itself when placed on its back is considered the endpoint.

-

Apparatus: Standard laboratory cages.

-

Subjects: Male Swiss-Webster mice are frequently used.

-

Procedure:

-

Animals are weighed and administered this compound (or vehicle control) via IP injection at various doses.

-

Immediately after injection, each mouse is placed in an individual cage.

-

The animal is gently placed on its back. The "righting reflex" is considered lost if the mouse remains on its back for more than 30 seconds.

-

The time from injection to the loss of the righting reflex (onset of sleep) and the time from the loss to the spontaneous regaining of the reflex (duration of sleep) are recorded.

-

-

Primary Endpoints:

-

Latency to lose the righting reflex.

-

Duration of the loss of the righting reflex ("sleep time").

-

-

Expected Outcome: A dose-dependent increase in the duration of the loss of the righting reflex indicates a sedative-hypnotic effect.[3]

Caption: Preclinical workflow for evaluating sedative and anxiolytic drugs.

Conclusion

This compound is a barbiturate derivative with documented anxiolytic and sedative properties.[2][6][7] As with all barbiturates, its mechanism of action is centered on the positive allosteric modulation of the GABA-A receptor, leading to enhanced CNS inhibition.[8] Due to its withdrawal from the market, a comprehensive, modern dataset detailing its specific pharmacodynamic and pharmacokinetic properties is lacking. The experimental protocols and mechanistic diagrams provided in this guide are based on established principles for the barbiturate class and serve as a framework for understanding the expected pharmacological profile of this compound. Further research would be required to elucidate the precise quantitative characteristics of this compound, though this is unlikely given its history.

References

- 1. researchgate.net [researchgate.net]

- 2. Anxiolytic effects of ethanol and phenobarbital are abolished in test-experienced rats submitted to the elevated plus maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Correlation of sedative effects with brain levels of barbiturates in LS and SS mice [pubmed.ncbi.nlm.nih.gov]

- 4. Barbiturate - Wikipedia [en.wikipedia.org]

- 5. Barbiturates: What it is, Types, Uses, Side Effects & Abuse [webmd.com]

- 6. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isomerisation and urinary excretion of this compound and valofan in man; a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. GABAA receptor - Wikipedia [en.wikipedia.org]

Proxibarbal's Effect on Neuronal Excitability and Synaptic Transmission: A Technical Guide

Disclaimer: Scientific literature explicitly detailing the effects of Proxibarbal on neuronal excitability and synaptic transmission is scarce. This guide, therefore, extrapolates information from the well-established mechanisms of action of the broader class of barbiturates, to which this compound belongs. It is crucial to note that while this compound is a barbiturate derivative, its specific pharmacological profile may have unique characteristics.

Core Concepts: Barbiturates and Neuronal Inhibition

This compound, synthesized in 1956, is a barbiturate derivative that was primarily used for its anti-anxiety properties and in the treatment of migraines.[1] Unlike many other barbiturates, it was noted for having minimal hypnotic effects.[1] The primary mechanism of action for barbiturates involves the enhancement of inhibitory neurotransmission in the central nervous system (CNS), primarily through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor.[2][3][4]

GABA is the main inhibitory neurotransmitter in the brain.[2] When GABA binds to its GABA-A receptor, it opens a chloride ion (Cl-) channel, leading to an influx of negatively charged chloride ions into the neuron.[2][5] This influx hyperpolarizes the neuron's membrane potential, making it more difficult for the neuron to fire an action potential, thus reducing neuronal excitability.[2]

This compound's Postulated Mechanism of Action

As a barbiturate, this compound is presumed to exert its effects on neuronal excitability and synaptic transmission through the following mechanisms:

-

Positive Allosteric Modulation of GABA-A Receptors: Barbiturates bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself.[2] This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening.[2][3] This prolonged influx of chloride ions leads to a more significant and sustained hyperpolarization of the postsynaptic neuron, thereby decreasing its excitability.

-

Direct Activation of GABA-A Receptors: At higher concentrations, barbiturates can directly activate the GABA-A receptor, mimicking the effect of GABA even in its absence.[3][6] This direct agonistic action further contributes to neuronal inhibition.

Signaling Pathway of Barbiturate Action on GABA-A Receptors

Caption: Postulated signaling pathway of this compound at the GABAergic synapse.

Quantitative Data on Barbiturate Effects

| Parameter | Drug | Concentration | Effect | Reference |

| Neuronal Excitability | Phenobarbital | 1 x 10-4 M | Evoked chloride current (GABA-mimetic action) | [4] |

| Pentobarbital | 1 x 10-4 M | Evoked chloride current (GABA-mimetic action) | [4] | |

| Synaptic Transmission | Pentobarbital | 10 mg/kg, I.V. | Reduced mean quantum content of EPSPs | [7] |

| Thiopentone | 10 mg/kg, I.V. | Reduced mean quantum content of EPSPs | [7] | |

| GABA Response Augmentation | Phenobarbital | 1 x 10-6 M | Augmented GABA-induced chloride current | [4] |

| Pentobarbital | 1 x 10-6 M | Augmented GABA-induced chloride current | [4] |

Note: The above table is illustrative and based on data for other barbiturates. The specific potency and efficacy of this compound may differ.

Effects on Synaptic Transmission

Barbiturates are known to affect both inhibitory and excitatory synaptic transmission.

Enhancement of Inhibitory Postsynaptic Potentials (IPSPs)

By potentiating the action of GABA at postsynaptic GABA-A receptors, this compound would be expected to increase the amplitude and duration of inhibitory postsynaptic potentials (IPSPs). This would lead to a more profound and prolonged inhibition of the postsynaptic neuron, contributing to its overall CNS depressant effects.

Reduction of Excitatory Postsynaptic Potentials (EPSPs)

Some barbiturates have been shown to reduce the release of excitatory neurotransmitters, such as glutamate.[3] This presynaptic effect would lead to a decrease in the amplitude of excitatory postsynaptic potentials (EPSPs), further contributing to the overall reduction in neuronal excitability. The exact mechanism for this is not fully elucidated but may involve modulation of presynaptic calcium channels.[3]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to investigate the effects of compounds like this compound on neuronal excitability and synaptic transmission.

Electrophysiology: Whole-Cell Patch-Clamp Recording

Objective: To measure the effects of this compound on postsynaptic currents (IPSCs and EPSCs) and neuronal membrane potential.

Methodology:

-

Cell Culture: Primary neuronal cultures (e.g., from rodent hippocampus or cortex) or brain slices are prepared and maintained in appropriate culture medium.

-

Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and brought into contact with the membrane of a single neuron under a microscope.

-

Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: The membrane patch under the pipette is ruptured to gain electrical access to the entire cell.

-

Data Acquisition: The neuron is voltage-clamped at a specific holding potential (e.g., -70 mV) to record synaptic currents or current-clamped to record changes in membrane potential.

-

Drug Application: this compound is applied to the bath solution at varying concentrations.

-

Analysis: Changes in the amplitude, frequency, and kinetics of IPSCs and EPSCs, as well as shifts in the resting membrane potential and firing threshold, are measured and analyzed.

Experimental Workflow for Patch-Clamp Recording

Caption: A typical workflow for a whole-cell patch-clamp experiment.

In Vitro Neurotransmitter Release Assay

Objective: To determine the effect of this compound on the release of neurotransmitters (e.g., GABA, glutamate) from presynaptic terminals.

Methodology:

-

Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions (e.g., cortex, hippocampus) of rodents.

-

Loading: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]GABA or [3H]glutamate) to allow for its uptake into synaptic vesicles.

-

Stimulation: The loaded synaptosomes are stimulated with a depolarizing agent (e.g., high potassium concentration or a chemical stimulus like 4-aminopyridine) in the presence or absence of varying concentrations of this compound.

-

Sample Collection: The supernatant containing the released neurotransmitter is collected.

-

Quantification: The amount of radioactivity in the supernatant is measured using a scintillation counter to quantify the amount of neurotransmitter released.

-

Analysis: The effect of this compound on both basal and stimulated neurotransmitter release is determined.

Conclusion

While direct experimental evidence for this compound is limited, its classification as a barbiturate strongly suggests that it reduces neuronal excitability and modulates synaptic transmission primarily by enhancing the function of GABA-A receptors. This leads to increased inhibitory neurotransmission and a potential reduction in excitatory neurotransmission. Further research specifically investigating the electrophysiological and neurochemical effects of this compound is necessary to fully elucidate its precise mechanisms of action and to understand its unique pharmacological profile, including its notable lack of significant hypnotic effects. The experimental protocols outlined in this guide provide a framework for conducting such future investigations.

References

- 1. Proxibarbital - Wikipedia [en.wikipedia.org]

- 2. GABAA receptor - Wikipedia [en.wikipedia.org]

- 3. How theories evolved concerning the mechanism of action of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative study on barbiturates using isolated single neurons: GABA-mimetic action and augmentatory action on GABA response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C10H14N2O4 | CID 17336 - PubChem [pubchem.ncbi.nlm.nih.gov]

The History of Proxibarbal's Clinical Use and Subsequent Withdrawal: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proxibarbal, a barbiturate derivative synthesized in 1956, was clinically utilized for its anxiolytic and migraine-prophylactic properties. Despite demonstrating therapeutic potential, its market presence was short-lived due to significant safety concerns. This technical guide provides a comprehensive overview of the history of this compound's clinical application, its pharmacological profile, and the events leading to its withdrawal from the market. The document summarizes available quantitative data, details known experimental protocols, and visualizes key pathways and processes to offer a thorough resource for researchers, scientists, and drug development professionals.

Introduction

This compound (also known as Ipronal) is a barbiturate derivative, specifically 5-allyl-5-(β-hydroxypropyl)barbituric acid, synthesized in 1956.[1] Unlike many other barbiturates, it was noted for its anti-anxiety effects with minimal hypnotic action.[1] Its primary clinical applications were in the management of anxiety and the prophylactic treatment of migraine headaches.[1] this compound was approved for medical use in France.[2] However, post-marketing surveillance revealed a significant and severe adverse effect, leading to its eventual withdrawal from the market.[2] This document will delve into the available scientific and clinical data to provide a detailed history of this compound.

Chemical and Pharmacological Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (RS)-5-allyl-5-(2-hydroxypropyl)pyrimidine-2,4,6(1H,3H,5H)-trione | [1] |

| Molecular Formula | C10H14N2O4 | [1] |

| Molar Mass | 226.232 g·mol−1 | [1] |

| CAS Number | 2537-29-3 | [1] |

| Prodrug | Valofane isomerizes to this compound in vivo. | [1] |

Mechanism of Action

Barbiturates bind to a specific site on the GABA-A receptor, increasing the duration of the opening of the chloride ion channel. This influx of chloride ions leads to hyperpolarization of the neuronal membrane, resulting in a calming or sedative effect on the central nervous system.

Clinical Use and Efficacy

This compound was primarily indicated for the treatment of anxiety and the prevention of migraine headaches.[1]

Migraine Prophylaxis

A double-blind clinical trial was conducted to evaluate the efficacy of this compound in the preventive treatment of migraines. The study suggested that this compound's therapeutic effect in migraine therapy was related to enzyme induction. Unfortunately, the full text of this study, containing detailed quantitative data on efficacy, dosage, and a full experimental protocol, is not widely available in the public domain.

Anxiety

While indicated for anxiety, specific clinical trial data detailing its efficacy for this condition, including patient populations, dosages, and outcomes, are scarce in the available literature.

Withdrawal from the Market

The clinical use of this compound was terminated due to a significant safety concern: the risk of inducing immunoallergic thrombocytopenia.[2]

Immunoallergic Thrombocytopenia

Immunoallergic thrombocytopenia is a rare but potentially life-threatening condition where the immune system produces antibodies that attack platelets in the presence of a specific drug. This leads to a rapid and severe decrease in platelet count, increasing the risk of bleeding.

Several case reports and letters published in French medical journals in the early 1990s documented instances of severe thrombocytopenia in patients treated with this compound. These reports provided clinical evidence of a causal link between the drug and this adverse reaction.

Table 2: Summary of Reported Cases of this compound-Induced Thrombocytopenia

| Publication Year | Journal | Key Finding |

| 1990 | Annales de Médecine Interne | Case report of immunoallergic thrombocytopenia caused by this compound. |

| 1992 | Thérapie | Report of peripheral thrombocytopenia secondary to this compound therapy. |

| 1993 | La Revue de Médecine Interne | Case report of thrombopenic purpura caused by this compound. |

Experimental Protocols

Detailed experimental protocols from preclinical and clinical studies of this compound are not extensively documented in accessible literature. For researchers interested in the general methodologies of the time, a review of similar barbiturate studies from the 1970s and 1980s would be necessary.

For the investigation of drug-induced immunoallergic thrombocytopenia, a general workflow would involve:

Conclusion

The history of this compound serves as a critical case study in pharmacovigilance. While it showed promise as an anxiolytic and migraine prophylactic with a potentially favorable sedation profile compared to other barbiturates, its association with a severe idiosyncratic adverse reaction, immunoallergic thrombocytopenia, led to its withdrawal. The lack of extensive, publicly available clinical trial and preclinical data highlights the challenges in retrospectively evaluating the complete profile of older drugs. This guide provides a consolidated overview of the known information on this compound, offering valuable insights for professionals in drug development and safety assessment. The case of this compound underscores the importance of robust post-marketing surveillance in ensuring patient safety.

References

An In-depth Technical Guide to the Tautomeric Relationship Between Proxibarbal and Valofan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proxibarbal, a barbiturate derivative, and Valofan exist in a dynamic equilibrium as ring-chain tautomers. This technical guide elucidates the structural and physicochemical relationship between these two molecules. This compound represents the cyclic ureide form, characteristic of barbiturates, while Valofan is its open-chain isomer, chemically identified as α-allophanyl-α-allyl-γ-valerolactone. Understanding this tautomeric interplay is crucial for comprehending their pharmacokinetic and pharmacodynamic profiles, as evidence suggests the equilibrium shifts in vivo. This document provides a detailed overview of their chemical structures, the nature of their tautomerism, and outlines the experimental methodologies employed to characterize such equilibria.

Introduction

Tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is a fundamental concept in chemistry with significant implications in drug design and action. In the case of the barbiturate derivative this compound, it coexists with its tautomer, Valofan. This relationship is not the more common keto-enol or lactam-lactim tautomerism often observed in barbituric acid derivatives, but rather a ring-chain tautomerism. This involves the reversible opening of the pyrimidine ring of this compound to form the acyclic lactone structure of Valofan. Studies have indicated that these two forms interconvert rapidly in solution.[1] The position of this equilibrium can be influenced by environmental factors and is of particular importance in biological systems, where it can affect drug metabolism, receptor binding, and overall therapeutic efficacy.

Chemical Structures and Tautomeric Relationship

This compound is chemically known as 5-allyl-5-(2-hydroxypropyl)barbituric acid. Its structure features the characteristic barbiturate ring, a six-membered heterocyclic compound derived from urea and malonic acid. Valofan is the corresponding open-chain tautomer, α-allophanyl-α-allyl-γ-valerolactone. The relationship between these two forms is a dynamic equilibrium, as depicted in the following diagram.

Caption: Ring-chain tautomerism between this compound and Valofan.

Physicochemical and Pharmacokinetic Data

| Parameter | This compound | Valofan | Reference |

| IUPAC Name | 5-(2-hydroxypropyl)-5-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione | 2-(2-carbamoylcarbamoyl)pent-4-enoic acid | Inferred |

| Molecular Formula | C10H14N2O4 | C10H14N2O4 | --INVALID-LINK-- |

| Molar Mass | 226.23 g/mol | 226.23 g/mol | --INVALID-LINK-- |

| In Vivo Observation | Predominant form found in urine | Negligible or non-detectable in urine | [1] |

Experimental Protocols for Tautomerism Analysis

The characterization of tautomeric equilibria typically involves a combination of spectroscopic and computational methods. The following outlines a general experimental workflow for investigating the this compound-Valofan system.

References

Methodological & Application

Standard Operating Procedure for In Vivo Studies Using Proxibarbal

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Proxibarbal is a barbiturate derivative that was previously marketed for migraines but has been withdrawn due to safety concerns, including the risk of immunoallergic thrombocytopenia.[1] There is a significant lack of published in vivo research specifically on this compound. Therefore, this document provides a generalized standard operating procedure (SOP) based on established protocols for other barbiturates with similar mechanisms of action, such as phenobarbital and butalbital, and general principles of preclinical in vivo research. All proposed studies must be approved by an Institutional Animal Care and Use Committee (IACUC) and should be designed to minimize animal use and distress.

Introduction

This compound is a derivative of barbituric acid and, like other barbiturates, is expected to exert its effects primarily through the modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.[2] Barbiturates enhance the effect of GABA at the receptor, increasing the duration of chloride ion channel opening, which leads to hyperpolarization of the neuron and central nervous system (CNS) depression.[2][3] This SOP outlines procedures for conducting in vivo studies in rodent models to evaluate the pharmacokinetics, efficacy, and safety of this compound.

Data Presentation

All quantitative data from in vivo studies should be summarized in clearly structured tables to facilitate comparison between treatment groups.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Unit | Source |

| Half-life (t½) | 51 | minutes | [3] |

| Elimination | Primarily Renal | - | [3] |

| Prodrug | Valofane isomerizes to this compound in vivo | - |

Table 2: Example Data Table for an Anxiolytic Study (Elevated Plus Maze)

| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Entries into Open Arms | Total Distance Traveled (cm) |

| Vehicle Control | 0 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound | X | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound | Y | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound | Z | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Positive Control (e.g., Diazepam) | A | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Table 3: Example Data Table for an Acute Oral Toxicity Study (OECD 420)

| Dose (mg/kg) | Number of Animals | Clinical Signs of Toxicity | Number of Mortalities |

| 5 | 5 | (Description of signs) | 0 |

| 50 | 5 | (Description of signs) | 0 |

| 300 | 5 | (Description of signs) | (Number) |

| 2000 | 5 | (Description of signs) | (Number) |

Experimental Protocols

General Considerations

-

Animal Models: Healthy, young adult rodents (e.g., Sprague-Dawley or Wistar rats, C57BL/6 mice) are commonly used. The weight variation in animals used in a test should not exceed ± 20 percent of the mean weight.[4]

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water, except during fasting periods for oral administration.[5]

-

Drug Preparation: this compound should be dissolved or suspended in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose). The pH of the formulation should be as close to neutral as possible to avoid irritation.

Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in rodents.

Methodology:

-

Administer a single dose of this compound intravenously (IV) or intraperitoneally (IP) to a cohort of rats.

-

Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes) post-administration.

-

Process blood samples to obtain plasma.

-

Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

-

Calculate pharmacokinetic parameters such as half-life, volume of distribution, and clearance. A study in rats found the half-life of this compound to be 51 minutes.[3]

Efficacy Studies

Objective: To assess the potential anxiolytic effects of this compound.

Methodology:

-

Fast animals overnight prior to the experiment.

-

Administer this compound (e.g., 5, 10, 20 mg/kg, IP) or vehicle 30 minutes before the test. A positive control, such as diazepam, should be included.

-

Place the animal at the center of the elevated plus maze, facing an open arm.

-

Record the animal's behavior for 5 minutes using a video tracking system.

-

Analyze the time spent in and the number of entries into the open and closed arms. An anxiolytic effect is indicated by a significant increase in the time spent and entries into the open arms.

Objective: To evaluate the sedative or locomotor effects of this compound.

Methodology:

-

Administer this compound at various doses (e.g., 10, 20, 40 mg/kg, IP) or vehicle.

-

Place the animal in the center of an open field arena.

-

Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 30 minutes).

-

A significant decrease in locomotor activity suggests a sedative effect.

Safety and Toxicity Studies

Objective: To determine the acute toxic effects of a single oral dose of this compound.[1]

Methodology:

-

Use a stepwise procedure with fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[1]

-

Administer a single oral dose of this compound to a group of 5 female rats (nulliparous and non-pregnant).[5][6]

-

Observe animals closely for the first 4 hours and then daily for 14 days for signs of toxicity and mortality.[6]

-

Record body weight at least weekly.[1]

-

Perform a gross necropsy on all animals at the end of the study.[4]

Objective: To assess the potential adverse effects of this compound on the central nervous system.[7][8]

Methodology:

-

Administer increasing doses of this compound to different groups of animals.

-

Observe a range of behavioral and physiological parameters at specified time points.

-

Parameters to observe include, but are not limited to:

-

Behavioral: alertness, grooming, motor activity, posture, gait.

-

Neurological: reflexes (e.g., pinna, corneal), muscle tone, coordination (e.g., rotarod test).

-

Autonomic: pupil size, salivation, body temperature.

-

Mandatory Visualizations

Signaling Pathway

Caption: Putative signaling pathway of this compound via the GABA-A receptor.

Experimental Workflow: Anxiolytic Study

Caption: Workflow for assessing the anxiolytic effects of this compound.

References

- 1. oecd.org [oecd.org]

- 2. GABAA receptor - Wikipedia [en.wikipedia.org]

- 3. Barbiturate - Wikipedia [en.wikipedia.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. nuvisan.com [nuvisan.com]

- 8. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]

Application Note: Quantification of Proxibarbal using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Proxibarbal. This compound is a barbiturate derivative that has been used in the treatment of migraines.[1] The method outlined below is designed for researchers, scientists, and drug development professionals, providing a comprehensive protocol for sample preparation and chromatographic analysis. The described procedure is based on established principles for the analysis of barbiturates by reverse-phase HPLC.[2][3]

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the identification and quantification of active pharmaceutical ingredients (APIs).[2][3] Its high resolution and sensitivity make it an ideal choice for the analysis of drugs like this compound in various matrices. This document provides a detailed protocol for the quantification of this compound, including sample preparation, chromatographic conditions, and expected performance metrics. The method is designed to be specific, accurate, and precise, meeting the rigorous standards of pharmaceutical quality control.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: An Agilent 1290 Infinity II LC System or equivalent, equipped with a G7120A High-Speed Pump, G7167B Multisampler, G7116B Multicolumn Thermostat, and a G7117B Diode Array Detector.

-

Column: Agilent ZORBAX SB-C18, 4.6 × 150 mm, 5 µm (or equivalent C18 column).

-

Software: Agilent OpenLAB CDS ChemStation Edition or equivalent.

-

Solvents and Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade phosphoric acid. This compound reference standard.

Preparation of Solutions

-

Mobile Phase: A mixture of methanol and water (50:50, v/v). The mobile phase should be degassed before use.

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-50 µg/mL.

Sample Preparation

The following protocol is a general guideline for the preparation of samples from a solid dosage form. For biological matrices such as plasma or urine, a more extensive sample clean-up involving protein precipitation or solid-phase extraction would be necessary.[4][5]

-

Accurately weigh and finely powder a representative number of tablets.

-

Transfer a portion of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature and then dilute to the mark with methanol.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[6]

-

Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

Chromatographic Conditions

The following table summarizes the chromatographic conditions for the analysis of this compound.

| Parameter | Value |

| Column | Agilent ZORBAX SB-C18, 4.6 × 150 mm, 5 µm |

| Mobile Phase | Methanol:Water (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 214 nm |

| Run Time | 10 minutes |

Method Validation Summary

The HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[7] The key validation parameters are summarized in the table below.

| Validation Parameter | Result |

| Linearity (Correlation Coefficient, r²) | > 0.999 |

| Range | 1 - 50 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Specificity | No interference from excipients |

Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound.

Caption: Workflow for the HPLC quantification of this compound.

Signaling Pathway Context

This compound, like other barbiturates, exerts its effects on the central nervous system by enhancing the activity of the gamma-aminobutyric acid (GABA) receptor, which leads to the opening of chloride channels and subsequent neuronal inhibition.[2][3] The accurate quantification of this compound is crucial for pharmacokinetic and pharmacodynamic studies that aim to understand its mechanism of action and therapeutic window.

The diagram below provides a simplified representation of the GABAergic signaling pathway targeted by barbiturates.

Caption: Simplified GABAergic signaling pathway modulated by this compound.

Conclusion

The HPLC method described in this application note is suitable for the routine quality control and quantitative analysis of this compound. The method is specific, linear, accurate, and precise over the specified concentration range. The provided protocol and chromatographic conditions can be readily implemented in a laboratory setting for the analysis of this compound in pharmaceutical formulations. Further validation would be required for the analysis of this compound in complex biological matrices.

References

- 1. This compound | C10H14N2O4 | CID 17336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijsra.net [ijsra.net]

- 3. researchgate.net [researchgate.net]

- 4. cores.emory.edu [cores.emory.edu]

- 5. nacalai.com [nacalai.com]

- 6. sartorius.com [sartorius.com]

- 7. Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Process and Degradation-Related Impurities in Sugammadex Sodium Drug Substance | CoLab [colab.ws]

Application Notes and Protocols for Assessing the Anticonvulsant Activity of Proxibarbal

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Proxibarbal is a barbiturate derivative that has been previously used for its anti-anxiety and migraine-treating properties.[1][2][3] As a member of the barbiturate class, its mechanism of action is presumed to involve the positive allosteric modulation of gamma-aminobutyric acid type A (GABAa) receptors, which is a common target for anticonvulsant drugs.[4][5][6][7] These application notes provide a detailed protocol for the initial preclinical assessment of the anticonvulsant activity of this compound using two standard and clinically validated rodent models: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.[8][9][10] The MES model is a reliable predictor of efficacy against generalized tonic-clonic seizures, while the scPTZ model is indicative of activity against myoclonic and absence seizures.[8][10]

Experimental Protocols

Maximal Electroshock (MES) Seizure Model

This model is used to identify compounds effective against generalized tonic-clonic seizures.[8]

a. Animals:

-

Species: Male Swiss albino mice

-

Weight: 18-22 g

-

Housing: Housed in groups of 10 with free access to food and water. Acclimatize for at least one week before the experiment.

b. Materials:

-

This compound

-

Vehicle (e.g., 0.9% saline with 1% Tween 80)

-

Positive control: Phenytoin (effective in the MES test)[10]

-

Electroconvulsive shock apparatus

-

Corneal electrodes

c. Experimental Procedure:

-

Groups: Divide animals into at least four groups (n=10 per group):

-

Vehicle Control

-

This compound (low dose)

-

This compound (medium dose)

-

This compound (high dose)

-

Positive Control (Phenytoin)

-

-

Drug Administration: Administer this compound or Phenytoin intraperitoneally (i.p.) or orally (p.o.). The time between administration and the test should be determined by the pharmacokinetic profile of this compound, typically 30-60 minutes for i.p. administration.[9]

-

Induction of Seizure: Apply a supramaximal electrical stimulus via corneal electrodes (e.g., 50 mA for 0.2 seconds in mice).

-

Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint of protection.

-

Data Analysis: The number of animals protected from the tonic hindlimb extension in each group is recorded. The ED50 (the dose that protects 50% of the animals) can be calculated using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model

This model is used to identify compounds effective against myoclonic and absence seizures.[8]

a. Animals:

-

Species: Male Swiss albino mice

-

Weight: 18-22 g

-

Housing: Housed under the same conditions as for the MES test.

b. Materials:

-

This compound

-

Vehicle (e.g., 0.9% saline)

-

Positive control: Ethosuximide (effective in the scPTZ test)[10]

-

Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

c. Experimental Procedure:

-

Groups: Divide animals into groups as described for the MES test.

-

Drug Administration: Administer this compound or Ethosuximide i.p. or p.o. at a predetermined time before PTZ injection.

-

Induction of Seizure: Administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.

-

Observation: Place each animal in an individual observation chamber and observe for 30 minutes. Record the latency to and the incidence of clonic convulsions (lasting for at least 5 seconds). The absence of clonic seizures is considered protection.

-

Data Analysis: The number of animals protected from clonic seizures in each group is recorded. The ED50 can be calculated using probit analysis.

Data Presentation

The quantitative data obtained from these experiments should be summarized in a clear and structured format to allow for easy comparison between different treatment groups.

Table 1: Anticonvulsant Activity of this compound in MES and scPTZ Models

| Treatment Group | Dose (mg/kg) | Route of Admin. | N | MES Test (% Protection) | scPTZ Test (% Protection) |

| Vehicle Control | - | i.p. | 10 | 0 | 0 |

| This compound | 10 | i.p. | 10 | Data | Data |

| This compound | 30 | i.p. | 10 | Data | Data |

| This compound | 100 | i.p. | 10 | Data | Data |

| Phenytoin | 25 | i.p. | 10 | 100 | Not Active |

| Ethosuximide | 150 | i.p. | 10 | Not Active | 100 |

*Data to be filled in from experimental results.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for assessing anticonvulsant activity.

Signaling Pathway

Caption: Proposed mechanism of this compound's action.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Proxibarbital - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. One moment, please... [pharmacologyeducation.org]

- 7. Anticonvulsant and anesthetic barbiturates: different postsynaptic actions in cultured mammalian neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pre clinical screening of anti epileptic drugs | PPTX [slideshare.net]

- 10. ijpp.com [ijpp.com]

Application Notes and Protocols for Utilizing Proxibarbal in Electrophysiological Recordings of Neuronal Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proxibarbal is a derivative of the barbiturate class of drugs.[1] While specific research on the electrophysiological effects of this compound is limited, its structural similarity to other well-characterized barbiturates, such as phenobarbital and pentobarbital, allows for informed predictions of its mechanism of action and application in neuronal activity studies. This document provides detailed application notes and protocols for the use of this compound in electrophysiological recordings, with the understanding that these are based on the established effects of the broader barbiturate class.

Barbiturates are known to act as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2] By binding to the GABA-A receptor, barbiturates increase the duration of chloride (Cl⁻) channel opening induced by GABA, leading to an enhanced influx of Cl⁻ ions and hyperpolarization of the neuronal membrane.[2] This potentiation of inhibitory neurotransmission results in a general depressant effect on the central nervous system. At higher concentrations, barbiturates can also directly activate the GABA-A receptor, further contributing to neuronal inhibition.

These modulatory effects on neuronal excitability make this compound a potentially valuable tool for in vitro and in vivo electrophysiological studies aimed at understanding synaptic inhibition, network oscillations, and the mechanisms of action of drugs targeting the GABAergic system.

Data Presentation: Effects of Barbiturates on Neuronal Activity

The following tables summarize quantitative data on the effects of commonly studied barbiturates on neuronal activity, which can be used as a reference for designing experiments with this compound.

Table 1: Effects of Barbiturates on GABA-A Receptor-Mediated Inhibitory Postsynaptic Currents (IPSCs)

| Barbiturate | Preparation | Concentration | Effect on IPSC Decay Time Constant | Reference |

| Phenobarbital | Rat neocortical neurons | EC₅₀ = 144 µM | Increased decay time | |

| Pentobarbital | Rat neocortical neurons | EC₅₀ = 41 µM | Increased decay time | |

| Amobarbital | Rat neocortical neurons | EC₅₀ = 103 µM | Increased decay time |

Table 2: Effects of Barbiturates on Neuronal Firing and Input Conductance